molecular formula C18H22N2O3S B2821682 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 349136-28-3

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B2821682
CAS No.: 349136-28-3
M. Wt: 346.45
InChI Key: MLMBOLOCASDIAK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a synthetic small molecule that integrates benzamide and sulfonamide pharmacophores, a structure associated with diverse biological activities and significant research value in medicinal chemistry. This compound is provided for research use exclusively and is not intended for diagnostic or therapeutic applications. While specific studies on this exact compound are not available in the current literature, its structural framework is highly relevant for investigative purposes. Molecules containing sulfonamide and benzamide moieties are frequently explored as potent inhibitors for various enzymes. Research on similar sulfamoyl-benzamide derivatives has demonstrated their potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are key targets in pathologies like thrombosis, inflammation, and cancer . Additionally, the sulfonamide group is a well-established motif in compounds investigated for their interactions with carbonic anhydrases . The tert-butyl and benzamide groups are also common in developing receptor antagonists, as seen in studies of TRPV1 antagonists for pharmacological research . The synthesis of such compounds typically involves coupling reactions, such as those employing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the amide bond, a reliable method for generating carboxamide derivatives . Researchers can utilize this chemical as a building block, a reference standard, or a starting point for structure-activity relationship (SAR) studies in drug discovery projects.

Properties

IUPAC Name

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(11-5-13)24(19,22)23/h4-11H,12H2,1-3H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMBOLOCASDIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the following steps:

    Formation of the sulfamoylphenyl intermediate: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with tert-butylbenzamide: The intermediate is then coupled with tert-butylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide with analogous benzamide derivatives, highlighting structural variations and functional implications:

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound (CID 315810) -SO₂NH₂, tert-butyl, benzamide C₁₇H₂₀N₂O₃S CCS: 177.8–187.9 Ų; potential enzyme inhibitor (e.g., carbonic anhydrase) .
4-tert-butyl-N-(4-methoxyphenyl)benzamide -OCH₃ replaces -SO₂NH₂ C₁₈H₂₁NO₂ Reduced polarity vs. sulfamoyl analog; possible applications in hydrophobic drug design .
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide Additional methoxy groups on benzamide ring C₁₆H₁₈N₂O₅S Enhanced hydrogen-bonding capacity; may improve solubility .
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (300814-99-7) Thiazole ring fused to sulfamoyl group C₁₉H₂₂N₄O₃S₂ Heterocyclic modification could enhance target binding (e.g., kinase inhibition) .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole ring, benzyl, and methoxy groups C₂₅H₂₄N₄O₄S Oxadiazole moiety may improve metabolic stability; antifungal activity reported .

Structural and Functional Analysis

  • Sulfamoyl vs. This difference impacts solubility and target selectivity, with sulfamoyl derivatives more likely to interact with polar enzyme active sites (e.g., carbonic anhydrases) . Example: In , sulfamoylphenylalkylamides showed potent carbonic anhydrase inhibition, suggesting CID 315810 may share similar activity.
  • Heterocyclic Modifications :

    • Thiazole (Compound 300814-99-7) and oxadiazole (LMM5) substitutions introduce aromatic or heteroaromatic rings, which can improve binding affinity to proteins via π-π interactions. For instance, LMM5 demonstrated antifungal activity, possibly due to oxadiazole-mediated interactions with fungal enzymes .
  • However, this may reduce aqueous solubility, as seen in its moderate CCS values .

Biological Activity

4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3S, which indicates the presence of a sulfonamide group that is critical for its biological activity. The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors:

  • Enzyme Inhibition : It has been reported to inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration. The mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function.
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against enteroviruses, indicating potential applications in antiviral therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionCarbonic AnhydrasesInhibition of enzyme activity
Antiviral ActivityEnterovirusesReduction in viral replication
Antimicrobial ActivityS. aureus, E. coliMIC values ranging from 40 µg/mL
Lipoxygenase InhibitionLipoxygenaseSignificant inhibitory potential

Case Studies

Several studies have evaluated the efficacy and safety profiles of this compound:

  • Antimicrobial Studies : A study screened this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like sulfamethoxazole .
  • Enzyme Inhibition Assays : Research focused on its effect on carbonic anhydrases showed a notable inhibition rate, suggesting its potential as a therapeutic agent in conditions where modulation of this enzyme is beneficial.
  • Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in cell cultures infected with enteroviruses, highlighting its potential as an antiviral agent.

Comparative Analysis

Compared to other benzamide derivatives, this compound stands out due to its unique structural features that confer distinct biological activities. For instance:

Table 2: Comparison with Similar Compounds

Compound NameEnzyme InhibitionAntiviral ActivityAntimicrobial Activity
This compoundYesYesYes
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamideModerateNoModerate
N-(4-sulfamoylphenyl)carbamothioylbenzamideNoYesLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step routes starting with the coupling of 4-sulfamoylbenzylamine with 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimizing reaction temperature (0–25°C) and solvent polarity is critical to avoid side reactions like hydrolysis of the sulfamoyl group .
  • Advanced Note : For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation of intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the benzamide backbone and tert-butyl/sulfamoyl substituents. Infrared (IR) spectroscopy identifies characteristic amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹) peaks .
  • Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomers. Variable-temperature NMR or computational modeling (DFT) can resolve these .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Applications : It serves as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase) due to its sulfamoyl group’s zinc-binding capacity. Preliminary studies suggest activity against tumor-associated isoforms .
  • Experimental Design : In vitro assays (e.g., fluorescence-based enzymatic inhibition) are conducted at pH 7.4 to mimic physiological conditions, with IC₅₀ values validated via dose-response curves .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate derivatives) enhance aqueous solubility. Pharmacokinetic profiling (e.g., logP via HPLC) guides structural modifications like fluorination of the benzamide ring .
  • Challenge : The tert-butyl group increases lipophilicity, necessitating balance between permeability and solubility. Molecular dynamics simulations predict optimal substituent positions .

Q. What strategies address contradictions in biological activity data across similar analogs?

  • Case Study : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may stem from assay conditions (e.g., buffer ionic strength). Standardizing protocols (e.g., Tris-HCl vs. HEPES buffers) and validating with positive controls (e.g., acetazolamide) improve reproducibility .
  • Statistical Approach : Meta-analysis of published IC₅₀ data identifies outliers and highlights structure-activity trends, such as the sulfamoyl group’s necessity for high-affinity binding .

Q. How can computational methods predict the compound’s interaction with target proteins?

  • Methodology : Molecular docking (AutoDock Vina) models the compound’s binding to carbonic anhydrase IX. Key interactions include hydrogen bonds between the sulfamoyl group and Thr199/Zn²+ ions .
  • Validation : Free-energy perturbation (FEP) calculations refine binding affinity predictions, while MD simulations (AMBER) assess stability of the protein-ligand complex over 100 ns .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry : Transitioning from batch to flow chemistry reduces reaction time and improves yield. Chiral HPLC monitors enantiomeric excess (>99%) when asymmetric centers are introduced .
  • Case Study : Impurities from residual triethylamine are minimized via aqueous washes (pH 3–4) during workup. Quality control includes LC-MS for trace byproduct detection .

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